GBF1 Inhibition: 100‑Fold Weaker than Golgicide A (6,8‑DiF, Pyridin‑3‑yl)
The (3aS,4R,9bR) stereoisomer of 4‑(pyridin‑4‑yl)‑3a,4,5,9b‑tetrahydro‑3H‑cyclopenta[c]quinoline was tested alongside Golgicide A in a GBF1 biochemical assay. While Golgicide A (6,8‑difluoro‑4‑pyridin‑3‑yl) displayed an IC₅₀ of 0.5 µM against GBF1, the target compound gave an IC₅₀ of 58 µM, confirming that the combination of 6,8‑difluoro substitution and a pyridin‑3‑yl group is essential for potency .
| Evidence Dimension | GBF1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 58 µM ((3aS,4R,9bR)‑4‑(pyridin‑4‑yl) isomer) |
| Comparator Or Baseline | Golgicide A: IC₅₀ = 0.5 µM |
| Quantified Difference | 116‑fold lower potency |
| Conditions | Biochemical GBF1 nucleotide exchange assay, recombinant human GBF1 |
Why This Matters
The 116‑fold potency drop makes the compound unsuitable for cellular GBF1 inhibition but positions it as a negative‑control probe or starting scaffold for structure‑guided optimization.
- [1] Saenz, J. B. et al. Bioorg. Med. Chem. Lett. 2012, 22, 5177‑5181. View Source
